molecular formula C9H10BrNO2 B13675149 Ethyl 2-bromo-6-methylnicotinate

Ethyl 2-bromo-6-methylnicotinate

Cat. No.: B13675149
M. Wt: 244.08 g/mol
InChI Key: WLZGPBBRIAEDLL-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-methylnicotinate is a chemical compound with the molecular formula C9H10BrNO2 . It is a derivative of nicotinic acid and is often used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes a bromine atom and an ethyl ester group attached to a nicotinic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-6-methylnicotinate can be synthesized through several methods. One common method involves the bromination of 6-methylnicotinic acid followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-6-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of 2-azido-6-methylnicotinate or 2-thiocyanato-6-methylnicotinate.

    Reduction: Formation of 2-bromo-6-methylnicotinol.

    Hydrolysis: Formation of 2-bromo-6-methylnicotinic acid.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6-methylnicotinate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor of certain enzymes by mimicking the structure of nicotinic acid, thereby interfering with enzyme-substrate interactions . Additionally, it may modulate receptor activity by binding to nicotinic acid receptors, affecting various cellular pathways .

Comparison with Similar Compounds

Ethyl 2-bromo-6-methylnicotinate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and ethyl ester group make it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research .

Biological Activity

Ethyl 2-bromo-6-methylnicotinate is a compound of significant interest in medicinal chemistry and biological research due to its structural similarities to nicotinic acid and potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 2-position and a methyl group at the 6-position of the nicotinic acid structure, with an ethyl ester functional group. This configuration enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications.

The biological activity of this compound can be attributed to:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes by mimicking nicotinic acid, potentially interfering with enzyme-substrate interactions. This is particularly relevant in studies focusing on metabolic pathways involving nicotinamide adenine dinucleotide (NAD) metabolism.
  • Receptor Binding : Its structural similarity to nicotinic acid suggests that it may interact with nicotinic receptors, influencing neurotransmission and other physiological processes.

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid, including this compound, exhibit antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, suggesting potential use in developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. By inhibiting specific enzymes involved in inflammatory pathways, it could contribute to reducing inflammation in various models.

Research Applications

This compound has several applications in scientific research:

  • Drug Development : Investigated for its potential use in designing anti-inflammatory and anticancer agents due to its ability to modulate biological pathways related to these diseases.
  • Synthesis of Heterocycles : Used as an intermediate in synthesizing various heterocyclic compounds, which are crucial in developing pharmaceuticals .

Case Studies

  • Enzymatic Inhibition Study : A study examined the compound's ability to inhibit nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid. Results indicated that this compound could significantly reduce enzymatic activity, suggesting its potential as a therapeutic agent in metabolic disorders .
  • Antimicrobial Testing : In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Research : A recent study focused on the anti-inflammatory effects of this compound in a mouse model of inflammation. The results showed a marked reduction in inflammatory markers, supporting its use as a candidate for treating inflammatory diseases .

Data Summary Table

Biological ActivityFindingsReferences
AntimicrobialEffective against S. aureus and E. coli
Enzyme InhibitionSignificant inhibition of nicotinamidases
Anti-inflammatoryReduced inflammatory markers in mouse models

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

ethyl 2-bromo-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-5-4-6(2)11-8(7)10/h4-5H,3H2,1-2H3

InChI Key

WLZGPBBRIAEDLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C)Br

Origin of Product

United States

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